Torsemide Carboxylic Acid
Overview
Description
Torsemide Carboxylic Acid is a derivative of Torsemide, a pyridine-sulfonylurea diuretic widely used in the treatment of hypertension and edema associated with heart failure, renal failure, or liver disease . This compound is known for its high efficacy and long-acting properties, making it a valuable agent in clinical settings.
Mechanism of Action
Target of Action
Torsemide Carboxylic Acid, a metabolite of Torsemide , primarily targets the Na+/K+/2Cl- carrier system located in the lumen of the thick ascending portion of the loop of Henle . This system plays a crucial role in the reabsorption of sodium and chloride, which is essential for maintaining fluid and electrolyte balance in the body .
Mode of Action
This compound inhibits the Na+/K+/2Cl- carrier system from within the lumen of the thick ascending portion of the loop of Henle . By blocking this system, it reduces the reabsorption of sodium and chloride, leading to increased excretion of these ions along with water . This diuretic action helps in managing conditions like hypertension and edema associated with heart failure, renal failure, or liver disease .
Biochemical Pathways
The inhibition of the Na+/K+/2Cl- carrier system disrupts the ion balance within the renal tubular cells. This disruption leads to an increase in the urinary excretion of sodium, chloride, and water
Pharmacokinetics
The bioavailability of Torsemide, the parent drug, is approximately 80%, with little inter-subject variation . It is absorbed with little first-pass metabolism, and the serum concentration reaches its peak within 1 hour after oral administration . Torsemide is cleared from the circulation by both hepatic metabolism (approximately 80% of total clearance) and excretion into the urine (approximately 20% of total clearance in patients with normal renal function) . The major metabolite in humans is this compound .
Result of Action
The primary result of this compound’s action is diuresis, i.e., increased production of urine . This leads to the reduction of fluid accumulation in the body, thereby helping in the management of conditions like hypertension and edema .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms in enzymes like CYP2C9 and OATP1B1 can affect the pharmacokinetics of Torsemide . Furthermore, the drug’s efficacy can be influenced by the patient’s disease state, as differences in Torsemide pharmacokinetics and pharmacodynamics have been observed between healthy adults and patient groups . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Torsemide Carboxylic Acid, as a metabolite of Torsemide, may share some biochemical properties with its parent compound. Torsemide is known to interact with enzymes such as CYP2C9 and OATP1B1 . These interactions could potentially influence the biochemical reactions involving this compound.
Cellular Effects
For instance, Torsemide increases the urinary excretion of sodium, chloride, and water, but it does not significantly alter glomerular filtration rate, renal plasma flow, or acid-base balance .
Molecular Mechanism
Torsemide, its parent compound, acts by inhibiting the Na+/K+/2Cl- carrier system in the lumen of the thick ascending portion of the loop of Henle . This action results in increased urinary excretion of sodium, chloride, and water .
Temporal Effects in Laboratory Settings
Studies on Torsemide have shown that its effects on diuresis and natriuresis can vary over time .
Metabolic Pathways
Torsemide is known to be metabolized in the liver, with approximately 80% of total clearance occurring through hepatic metabolism .
Transport and Distribution
Torsemide is known to be extensively bound to plasma protein (>99%), and most renal clearance of Torsemide occurs via active secretion of the drug by the proximal tubules into tubular urine .
Subcellular Localization
Given that Torsemide is known to act from within the lumen of the thick ascending portion of the loop of Henle , it is possible that this compound may also be localized in this region.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Torsemide Carboxylic Acid typically involves the reaction of Torsemide with carboxylating agents. One common method includes the use of carbon dioxide under high pressure and temperature conditions to introduce the carboxyl group into the Torsemide molecule .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The process involves the use of catalysts to enhance the reaction rate and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting carboxyl group to acid chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of acid chlorides or esters.
Scientific Research Applications
Torsemide Carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on cellular processes and potential therapeutic applications.
Medicine: Investigated for its diuretic properties and potential use in treating conditions like hypertension and edema.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Furosemide: Another loop diuretic with similar mechanisms but shorter duration of action.
Bumetanide: A more potent loop diuretic with a different chemical structure.
Ethacrynic Acid: A loop diuretic that does not contain a sulfonamide group, making it suitable for patients with sulfa allergies.
Uniqueness: Torsemide Carboxylic Acid stands out due to its long-acting properties and high efficacy in treating edema and hypertension. Its unique chemical structure allows for better bioavailability and fewer side effects compared to other diuretics .
Properties
IUPAC Name |
3-[[3-(propan-2-ylcarbamoylsulfamoyl)pyridin-4-yl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-10(2)18-16(23)20-26(24,25)14-9-17-7-6-13(14)19-12-5-3-4-11(8-12)15(21)22/h3-10H,1-2H3,(H,17,19)(H,21,22)(H2,18,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPRBNDLCZQUST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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